molecular formula C14H18N2O2S B382352 N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305372-91-2

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382352
CAS No.: 305372-91-2
M. Wt: 278.37g/mol
InChI Key: LZEZAIUIPMRURB-UHFFFAOYSA-N
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Description

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine ring fused with an acetamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazine ring.

    Acylation Reaction: The benzothiazine intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

    N-Butylation: The final step involves the alkylation of the acetamide nitrogen with butyl bromide or butyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-alkyl or N-aryl acetamide derivatives.

Scientific Research Applications

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The benzothiazine ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl)acetamide
  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-(1-piperidinyl)phenyl)acetamide

Uniqueness

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

N-butyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZAIUIPMRURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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